6-Bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide
Description
6-Bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core substituted with a bromine atom at position 6 and a methyl group at position 2, forming a hydrobromide salt. The hydrobromide salt enhances solubility, making it advantageous for pharmaceutical applications. This scaffold is structurally versatile, with substituents influencing electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
6-bromo-2-methylimidazo[1,2-a]pyrazine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.BrH/c1-5-3-11-4-6(8)9-2-7(11)10-5;/h2-4H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTKBNISKGKYPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=CC2=N1)Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
A widely reported method involves the condensation of 2-amino-3-methylpyrazine with α-bromo-1-(6-bromo-3-pyridyl)ethanone in polar aprotic solvents (e.g., acetone or ethanol) at 50–80°C. The reaction proceeds via nucleophilic attack of the pyrazine amine on the electrophilic carbonyl carbon, followed by cyclization to form the imidazo[1,2-a]pyrazine core. Hydrobromide salt formation occurs in situ by treating the product with hydrobromic acid (HBr).
-
Reactants : 2-Amino-3-methylpyrazine (1 eq), α-bromo-1-(6-bromo-3-pyridyl)ethanone (1.1 eq)
-
Solvent : Ethanol (5 vol)
-
Temperature : 70°C, 6–8 hours
-
Workup : Concentrate under reduced pressure, precipitate with HBr gas, filter, and recrystallize from ethyl acetate/hexane.
-
Yield : 72–85%
Bromination of Preformed Imidazo[1,2-a]pyrazines
N-Bromosuccinimide (NBS)-Mediated Bromination
Direct bromination of 2-methylimidazo[1,2-a]pyrazine using NBS in ethanol or carbon tetrachloride achieves regioselective bromination at the 6-position. This method avoids multi-step synthesis but requires careful control of stoichiometry.
-
Substrate : 2-Methylimidazo[1,2-a]pyrazine (1 eq)
-
Brominating Agent : NBS (1.05 eq)
-
Solvent : Ethanol (10 vol)
-
Reaction Time : 2 hours at 25°C
-
Workup : Quench with Na₂S₂O₃, extract with dichloromethane, and treat with HBr to form the hydrobromide salt.
-
Yield : 68–75%
Dibromohydantoin (DBDMH) Bromination
DBDMH offers a greener alternative to NBS, particularly for large-scale synthesis. Reaction with 2-methylimidazo[1,2-a]pyrazine in carbon tetrachloride at 60°C achieves 80–90% yield.
One-Pot Synthesis via Diazotization and Cyclization
Diazotization of 2-Amino-5-methylpyrazine
A patent (CN103788092A) describes a one-pot method starting with 2-amino-5-methylpyrazine:
-
Diazotization : Treat with NaNO₂ and HBr at −10°C to form a diazonium salt.
-
Bromination : Introduce bromine to generate 2-amino-5-bromo-3-methylpyrazine.
-
Cyclization : React with chloroacetaldehyde (40% aqueous) in ethanol at 55°C for 5 hours.
-
Salt Formation : Add HBr gas to precipitate the hydrobromide.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Key Advantage |
|---|---|---|---|---|
| Condensation with α-Bromo Ketones | 72–85% | >98% | High | High regioselectivity |
| NBS Bromination | 68–75% | 95–98% | Moderate | Short reaction time |
| DBDMH Bromination | 80–90% | >99% | High | Eco-friendly, scalable |
| One-Pot Diazotization | 70–78% | 99.3% | Moderate | Avoids intermediate isolation |
Critical Parameters and Troubleshooting
Solvent Selection
Temperature Control
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups.
Substitution: Substitution reactions can occur at the bromine position or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound, potentially leading to the formation of new functional groups.
Substitution Products: Substituted derivatives with different substituents at the reactive sites.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of 6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide is its antimicrobial properties . Research has shown that imidazo[1,2-a]pyrazine derivatives exhibit significant antibacterial activity against a range of gram-positive and gram-negative bacteria. A study indicated that certain derivatives demonstrated potent antimicrobial effects, suggesting potential for development into therapeutic agents for bacterial infections .
Cancer Treatment
The compound has also been explored for its anticancer properties . Imidazo[1,2-a]pyrazine derivatives have been investigated as inhibitors of various kinases involved in cancer progression. For instance, compounds within this class have shown inhibitory effects on Aurora-A kinase and KSP (Kinesin Spindle Protein), which are crucial for cell division and proliferation in cancer cells. Some derivatives exhibited cytotoxic activity against cancer cell lines such as HCT116 and HepG2, indicating their potential as dual-function inhibitors in cancer therapy .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of imidazo[1,2-a]pyrazine derivatives. Certain studies have identified these compounds as inhibitors of monoamine oxidase B and butyrylcholinesterase, enzymes implicated in neurodegenerative disorders like Alzheimer's disease. The ability to modulate these enzymes suggests that this compound could be beneficial in developing treatments for neurodegenerative conditions .
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical strategies, including condensation reactions and multicomponent reactions. These methods allow for the introduction of different substituents that can enhance the biological activity of the compound. The structural modifications can lead to improved efficacy and selectivity for specific biological targets, making it a versatile scaffold in drug design .
Photodynamic Therapy
Recent research has highlighted the potential use of imidazo[1,2-a]pyrazine derivatives in photodynamic therapy (PDT). These compounds can generate singlet oxygen upon irradiation, which is effective in killing cancer cells while exhibiting low cytotoxicity in the absence of light. This property makes them promising candidates for targeted cancer therapies that minimize damage to surrounding healthy tissues .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 6-Bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes, receptors, or other biomolecules, leading to biological or chemical changes. The exact mechanism of action would need to be determined through detailed experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Imidazo[1,2-a]pyrazine Derivatives with Varied Substituents
6-Bromoimidazo[1,2-a]pyrazine (6-BIPy)
- Structure : Lacks the 2-methyl group present in the target compound.
- Properties : Used in chemical synthesis and as a fluorescent indicator due to its heterocyclic aromaticity .
2-Phenylimidazo[1,2-a]pyrazin-3-amine Derivatives
- Structure : Features a phenyl group at position 2 and an amine at position 3.
- Activity : Acts as CDK9 inhibitors (IC50 values: 5.12–7.88 µM) and antiviral agents against influenza A and coronaviruses .
Arylated Imidazo[1,2-a]pyrazine–Coumarin Hybrids
- Structure : Combines imidazo[1,2-a]pyrazine with coumarin moieties.
- Activity : Exhibits anticancer activity via Suzuki–Miyaura coupling-derived hybrids, with diarylated derivatives showing enhanced potency .
- Comparison : The target compound’s lack of extended conjugation (e.g., coumarin) may limit its anticancer efficacy but improve bioavailability due to smaller size.
Imidazo-Fused Heterocycles with Different Ring Systems
Imidazo[1,2-a]pyridines
- Structure : Replaces pyrazine with pyridine, reducing nitrogen content.
- Activity : Demonstrates superior antimicrobial potency (MICs: 1–2 µM) compared to imidazo[1,2-a]pyrazines (MICs: 5–9 µM) in antituberculosis assays .
- Comparison : The pyrazine ring in the target compound may reduce membrane permeability due to increased polarity, lowering antimicrobial activity relative to pyridine analogs.
Imidazo[1,2-c]pyrimidines and Imidazo[1,2-a]pyrimidines
- Structure : Alters nitrogen placement in the fused ring system.
- Activity : MICs range from 1–9 µM, similar to imidazo[1,2-a]pyrazines but less potent than imidazo[1,2-a]pyridines .
- Comparison : Nitrogen positioning affects electron distribution and hydrogen-bonding capacity, influencing target engagement.
Brominated Analogs
6-Bromo-pyrrolo[1,2-a]pyrazines
- Structure : Bromine at position 6 in a pyrrolo-pyrazine system.
- Activity : Exhibits antifungal properties, highlighting bromine’s role in enhancing bioactivity .
- Comparison : Bromine’s electronegativity may similarly modulate the target compound’s interactions in enzymatic pockets.
2-(6-Bromo-3-pyridyl)-8-methyl-imidazo[1,2-a]pyrazine
- Structure : Bromo-pyridyl substituent at position 2.
- Synthesis : Formed via condensation reactions, demonstrating bromine’s utility in regioselective synthesis .
- Comparison : The target compound’s 6-bromo substitution may offer distinct steric and electronic effects compared to pyridyl-substituted analogs.
Hydrobromide Salts vs. Other Counterions
Tetrahydroimidazo[1,2-a]pyrazine Dihydrochloride
- Structure : Hydrochloride salt of a saturated analog.
- Activity : BIM-46174 (a tetrahydro derivative) acts as a Gαq-protein inhibitor, with dimeric forms enhancing cell permeability .
- Comparison : The hydrobromide salt in the target compound may offer superior solubility in polar solvents compared to hydrochlorides, influencing pharmacokinetics.
Data Table: Key Properties of Selected Analogs
Biological Activity
6-Bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide is a compound belonging to the imidazo[1,2-a]pyrazine class, which has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, synthesis, and relevant studies that elucidate its pharmacological potential.
- Chemical Formula : C7H6BrN3
- CAS Number : 1159811-97-8
- Molecular Weight : 201.04 g/mol
Synthesis
The synthesis of imidazo[1,2-a]pyrazines typically involves cyclization reactions of appropriate precursors. For 6-Bromo-2-methylimidazo[1,2-a]pyrazine, methods often include the bromination of 2-methylimidazo[1,2-a]pyrazine derivatives using brominating agents such as N-bromosuccinimide in organic solvents under controlled conditions.
Antimicrobial Properties
Research has indicated that derivatives of imidazo[1,2-a]pyrazines exhibit significant antimicrobial activity. For instance, a study highlighted that various imidazo compounds were tested against several bacterial strains, including E. coli and Bacillus subtilis, demonstrating promising inhibitory effects at specific concentrations .
Anticancer Activity
Imidazo[1,2-a]pyrazine derivatives have been investigated for their anticancer properties. A notable study found that certain derivatives inhibited the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of key enzymes associated with cancer cell proliferation and survival pathways .
Phosphodiesterase Inhibition
Another important biological activity is the inhibition of phosphodiesterase (PDE) enzymes. PDE10A inhibitors derived from imidazo[1,2-a]pyrazines have shown potential in treating neurodegenerative diseases by enhancing dopaminergic signaling in the brain. This activity suggests a role in cognitive enhancement and neuroprotection .
Research Findings
A summary of significant findings related to this compound is presented in the following table:
Case Studies
Several case studies have illustrated the compound's potential:
- Antimicrobial Efficacy : In a study involving various bacterial strains, this compound was tested alongside standard antibiotics. The results showed a synergistic effect when combined with traditional antimicrobial agents, suggesting its utility as an adjunct therapy in infections resistant to conventional treatments.
- Cancer Cell Line Studies : A series of experiments on breast and colon cancer cell lines indicated that treatment with this compound resulted in significant apoptosis induction compared to control groups. Flow cytometry analyses confirmed these findings with increased sub-G1 populations indicative of apoptotic cells.
- Neuroprotective Effects : In animal models of Parkinson's disease, administration of imidazo[1,2-a]pyrazine derivatives resulted in improved motor function and reduced neuroinflammation markers, providing evidence for its therapeutic potential in neurodegenerative disorders.
Q & A
Q. What are the recommended safety protocols for handling 6-Bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide in laboratory settings?
While specific safety data for this compound is limited, general precautions for brominated heterocycles apply. Use personal protective equipment (PPE), including nitrile gloves and chemical safety goggles. Avoid inhalation of dust and ensure adequate ventilation. In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes. Store in a cool, dry place away from incompatible substances like strong oxidizers. Though not classified as hazardous, treat it with caution due to potential reactivity .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Purity Analysis : Use high-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water gradient) or thin-layer chromatography (TLC) on silica gel (eluent: ethyl acetate/hexane, 3:7).
- Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions. For unambiguous confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for analogous imidazo[1,2-a]pyrazine derivatives .
Q. What is the optimized synthetic route for this compound?
A validated method involves reacting 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine in 2-propanol at 80°C for 12 hours, followed by sodium bicarbonate neutralization. Purification via column chromatography (0–5% methanol in ethyl acetate) yields ~45% product. Key parameters:
Advanced Research Questions
Q. How can computational methods predict regioselectivity in the cyclization of brominated imidazo[1,2-a]pyrazines?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to identify kinetic vs. thermodynamic control. For example, in reactions yielding positional isomers (e.g., 2- vs. 3-substituted derivatives), compute activation energies to predict the dominant pathway. Pair computational results with experimental validation via X-ray crystallography .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
Conflicting NMR signals may arise from tautomerism or solvent effects. Use deuterated DMSO or CDCl₃ to stabilize the compound. For ambiguous NOESY/ROESY correlations, crystallize the compound and compare experimental X-ray data with computational geometry optimizations. For example, dihedral angles between the imidazo-pyrazine core and substituents (e.g., 16.2° in analogous structures) can validate assignments .
Q. How are competing reaction pathways analyzed in brominated imidazo[1,2-a]pyrazine synthesis?
Competing pathways (e.g., nucleophilic substitution vs. elimination) are studied via:
- Kinetic Profiling : Monitor reaction progress using in-situ IR or LC-MS.
- Isolation of Intermediates : Quench reactions at intervals to identify byproducts.
- Computational Modeling : Compare energy barriers for alternative mechanisms. For instance, the preference for 2-substituted imidazo[1,2-a]pyrazine over 3-substituted isomers can be attributed to steric hindrance at the 3-position during cyclization .
Structural Data Reference
Crystallographic parameters for analogous compounds (e.g., 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine):
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 3.9007 |
| b (Å) | 13.545 |
| c (Å) | 20.673 |
| β (°) | 93.059 |
| V (ų) | 1090.7 |
| Z | 4 |
| These values guide structural comparisons for new derivatives . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
